9-(b-D-Arabinofuranosyl)isoguanine

Fludarabine phosphate Impurity profiling HPLC specifications

Fludarabine phosphate impurity profiling demands authentic isoguanine reference standards-generic guanine analogs fail due to altered hydrogen-bonding and enzymatic recognition. 9-(β-D-Arabinofuranosyl)isoguanine resolves this gap. • Meets stringent ≤0.2% impurity specification for fludarabine phosphate HPLC assays. • Serves as precursor for fluorescent 1,N6-etheno-isoguanine probes via E. coli PNP ribosylation. • Enables tautomerism studies with environment-sensitive base-pairing distinct from guanine. Supplied as high-purity (>98%) reference material with full analytical documentation.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
Cat. No. B1294751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(b-D-Arabinofuranosyl)isoguanine
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1
InChIKeyMIKUYHXYGGJMLM-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(β-D-Arabinofuranosyl)isoguanine: Chemical Identity and Structural Class


9-(β-D-Arabinofuranosyl)isoguanine (CAS: 38819-11-3; molecular formula C10H13N5O5; molecular weight 283.25 g/mol), also known as arabinosyl-isoguanine or 2-hydroxy-6-amino-9-(β-D-arabinofuranosyl)purine, is a purine nucleoside analog characterized by an arabinofuranose sugar moiety linked to an isoguanine base [1]. The isoguanine base is an isomer of guanine wherein the C2 carbonyl and C6 amino groups are transposed relative to the natural purine, resulting in fundamentally altered hydrogen-bonding patterns and tautomeric behavior compared to guanine-derived nucleosides [2]. This compound belongs to the broader class of arabinofuranosyl nucleosides, which includes clinically significant agents such as fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) and nelarabine (prodrug of 9-β-D-arabinofuranosylguanine), but differs from these analogs by the presence of the isoguanine rather than guanine or adenine base moiety.

9-(β-D-Arabinofuranosyl)isoguanine: Non-Interchangeability with Ara-G and Ara-A


Generic substitution among arabinofuranosyl nucleosides is scientifically unsound because the isoguanine base confers distinct recognition and metabolic properties not shared by guanine (Ara-G) or adenine (Ara-A) analogs. The transposition of the C2 carbonyl and C6 amino groups in isoguanine fundamentally alters its Watson-Crick hydrogen-bonding face, tautomeric equilibria, and interaction with key metabolic enzymes such as purine-nucleoside phosphorylase [1][2]. Unlike Ara-G, which demonstrates T-cell selective metabolism and potent anti-leukemic activity, isoguanine-containing analogs exhibit different substrate specificity for phosphorolytic enzymes and generate distinct metabolite profiles [3]. Consequently, procurement of authentic 9-(β-D-arabinofuranosyl)isoguanine—rather than a guanine- or adenine-based analog—is mandatory for any experiment predicated on isoguanine-specific base-pairing, fluorescence detection, or metabolic activation pathways.

9-(β-D-Arabinofuranosyl)isoguanine: Key Differentiation Evidence


Fludarabine Phosphate Impurity Specification

In the commercial specification for fludarabine phosphate (an FDA-approved antileukemic agent), the allowable limit for 9-(β-D-arabinofuranosyl)isoguanine (listed as 'Isoguanine') as an impurity is ≤0.2%. In contrast, the corresponding monophosphate derivative ('Iso-ara-guanine monophosphate') is permitted at a threshold four-fold higher, at ≤0.8% [1]. This differential specification indicates that the non-phosphorylated isoguanine nucleoside is considered a more critical impurity to control, consistent with differing toxicological or pharmacological significance.

Fludarabine phosphate Impurity profiling HPLC specifications

PNP Substrate Specificity: Isoguanine vs. Guanine Analogs

A comparative study of etheno-modified guanine and isoguanine derivatives evaluated their ability to serve as substrates for purine-nucleoside phosphorylase (PNP) in the reverse (synthetic) direction. The 1,N6-etheno-isoguanine derivative was an 'excellent substrate' for E. coli PNP, while the corresponding O6-methyl-N2,3-etheno-guanine derivative exhibited only 'moderate activity' and other guanine derivatives were not ribosylated by calf spleen PNP [1]. The wild-type E. coli PNP-catalyzed reaction of 1,N6-etheno-isoguanine produced N9-β-D- and N7-β-D-ribosides in a specific ~1:3 proportion, a regioselectivity profile distinct from that observed with guanine substrates [1].

Purine-nucleoside phosphorylase Enzyme substrate specificity Fluorescent nucleoside synthesis

Refrigerated Dry Storage Stability

9-(β-D-Arabinofuranosyl)isoguanine is specified for long-term storage as a dry compound at +4°C for a period of three years, with an initial purity exceeding 98% [1]. The compound is described as appearing as white to off-white crystals [1]. This defined storage stability profile enables procurement of bulk quantities for multi-year research programs without requiring -20°C or -80°C freezer capacity.

Nucleoside stability Long-term storage Procurement planning

9-(β-D-Arabinofuranosyl)isoguanine: Recommended Applications


Fludarabine Phosphate Impurity Reference Standard

Procure 9-(β-D-arabinofuranosyl)isoguanine as a high-purity (>98%) reference standard for the development, validation, and routine execution of HPLC-based impurity assays for fludarabine phosphate. The compound's 4-fold stricter allowable impurity specification (≤0.2%) compared to its monophosphate derivative (≤0.8%) in commercial fludarabine phosphate makes accurate quantitation of this specific impurity analytically critical for pharmaceutical quality control [1].

Enzymatic Synthesis of Fluorescent Etheno-Isoguanine Probes

Utilize 9-(β-D-arabinofuranosyl)isoguanine as a precursor for the synthesis of 1,N6-etheno-isoguanine derivatives, which serve as excellent substrates for E. coli purine-nucleoside phosphorylase (PNP) in the reverse synthetic direction [2]. The enzymatic ribosylation yields a characteristic ~1:3 mixture of N9-β-D- and N7-β-D-ribosides, enabling the production of intensely fluorescent nucleoside probes for nucleic acid structure-function studies that cannot be efficiently prepared from guanine-based precursors due to the modest or absent PNP substrate activity of guanine-derived etheno analogs [2].

Nucleoside Analog for Investigating Non-Canonical Base-Pairing and Tautomerism-Dependent Recognition in Nucleic Acid Systems

Employ 9-(β-D-arabinofuranosyl)isoguanine in biophysical and structural studies requiring the unique hydrogen-bonding face and environment-dependent tautomeric behavior of the isoguanine base. The transposition of the C2 carbonyl and C6 amino groups relative to guanine fundamentally alters Watson-Crick pairing properties, and theoretical studies have demonstrated that the tautomeric equilibrium of isoguanine is exquisitely sensitive to the surrounding chemical environment (gas phase vs. polar solvents vs. DNA microenvironment), with physiologically relevant tautomers representing less than 1/10⁵ of the gas-phase population [3]. This property makes the compound uniquely suited as a probe of nucleic acid microenvironment and tautomerism-driven recognition events.

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